![molecular formula C13H28N2 B13285940 (2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine is a chemical compound with the molecular formula C13H28N2 and a molecular weight of 212.37 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely used in various fields, including pharmaceuticals, due to their biological activity and chemical versatility .
Preparation Methods
The synthesis of (2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine typically involves the reaction of 2-(piperidin-1-yl)ethylamine with 2-methylpentan-3-one under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Scientific Research Applications
(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine has several scientific research applications:
Biology: This compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of (2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to various biological responses .
Comparison with Similar Compounds
(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine can be compared with other similar compounds, such as:
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-amine: This compound features a bicyclic structure and is used in similar applications in medicinal chemistry.
Methyl-1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl-amine: Another piperidine derivative with applications in drug development.
(3S)-1-Azabicyclo[2.2.2]octan-3-amine: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2-methyl-N-(2-piperidin-1-ylethyl)pentan-3-amine |
InChI |
InChI=1S/C13H28N2/c1-4-13(12(2)3)14-8-11-15-9-6-5-7-10-15/h12-14H,4-11H2,1-3H3 |
InChI Key |
DZFOWRRBJIYFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


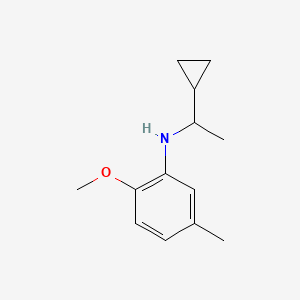
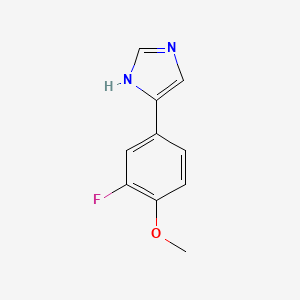
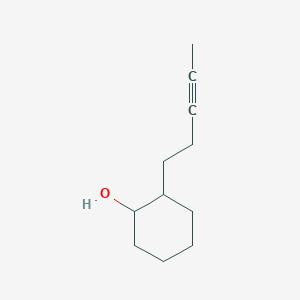

amine](/img/structure/B13285896.png)

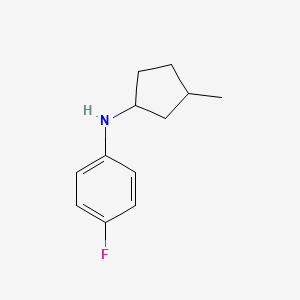
![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)

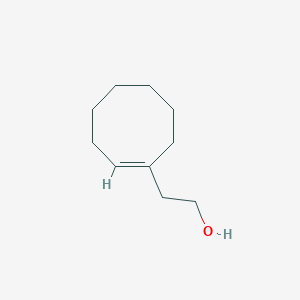
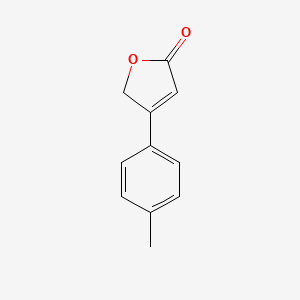
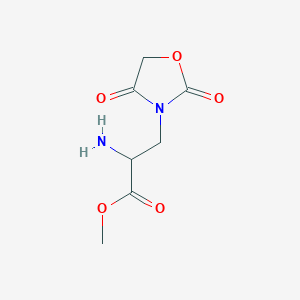
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13285941.png)
![2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13285947.png)
